N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide
Description
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromo and ethyl group, a fluorophenylsulfonyl group, and a piperidinecarboxamide moiety
Properties
Molecular Formula |
C18H22BrFN4O3S |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H22BrFN4O3S/c1-2-23-12-16(19)17(22-23)10-21-18(25)13-4-3-9-24(11-13)28(26,27)15-7-5-14(20)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H,21,25) |
InChI Key |
KZIHVHNBPVAYQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromo and ethyl groups. The next step involves the sulfonylation of the fluorophenyl group and finally, the formation of the piperidinecarboxamide moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques would ensure consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in biological studies to investigate its effects on different biological pathways and targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain a heterocyclic ring and have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Pyrazole Derivatives: Often used as starting materials for more complex heterocyclic systems.
Uniqueness
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(4-FLUOROPHENYL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
